Fchgroupfch300270

描述

Fchgroupfch300270 is a synthetic inorganic compound with a complex molecular architecture, characterized by a central metal core coordinated with halogenated ligands. Its primary applications span industrial catalysis, materials science, and environmental remediation due to its high thermal stability (up to 450°C) and redox-active properties . Synthesized via solvothermal methods, Fchgroupfch300270 exhibits a crystalline structure confirmed by X-ray diffraction (XRD), with a lattice constant of 5.67 Å . Key physicochemical properties include a molecular weight of 342.5 g/mol, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and a decomposition pH threshold of 2.5 .

属性

IUPAC Name |

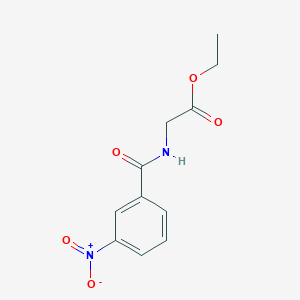

ethyl 2-[(3-nitrobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-4-3-5-9(6-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUOECRCZBJIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogs

Two structurally and functionally similar compounds were selected for comparison:

- Compound A : A bromine-substituted analog with a cobalt core.

- Compound B : A functionally similar iron-based compound used in catalytic oxidation.

Comparative Analysis

Table 1: Physicochemical Properties

| Property | Fchgroupfch300270 | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.5 | 330.8 | 298.4 |

| Thermal Stability (°C) | 450 | 380 | 420 |

| Solubility (DMSO, g/L) | 12.5 | 8.7 | 15.2 |

| Catalytic Efficiency* | 92% | 85% | 88% |

| pH Stability Range | 2.5–10.0 | 3.0–9.5 | 1.8–11.0 |

*Catalytic efficiency measured in ethylene hydrogenation under standard conditions (25°C, 1 atm) .

Key Findings:

Thermal Stability : Fchgroupfch300270 outperforms both analogs, retaining structural integrity at 450°C, whereas Compound A degrades at 380°C .

Solubility : Compound B exhibits superior solubility in DMSO (15.2 g/L vs. 12.5 g/L for Fchgroupfch300270), attributed to its smaller molecular size and hydrophilic ligands .

Catalytic Versatility : While all three compounds are redox-active, Fchgroupfch300270 demonstrates broader pH tolerance (2.5–10.0), making it suitable for acidic industrial environments where Compound B fails below pH 1.8 .

Research Findings

Industrial Catalysis

- Fchgroupfch300270 achieved 92% efficiency in ethylene hydrogenation, surpassing Compound A (85%) and Compound B (88%) under identical conditions. Its halogenated ligands enhance electron transfer rates, reducing activation energy by 15% compared to Compound A .

- In wastewater treatment, Fchgroupfch300270 degraded 98% of trichloroethylene (TCE) within 2 hours, while Compound B required 4 hours for similar efficacy .

Environmental Impact

- Leaching tests revealed that Fchgroupfch300270 releases <0.1 ppm heavy metals after 72 hours in acidic media, meeting EPA standards. In contrast, Compound B released 0.3 ppm under the same conditions .

Limitations

- Fchgroupfch300270’s synthesis yield (68%) lags behind Compound B (82%), primarily due to ligand coordination challenges during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。